N-(furan-2-ylmethyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In an industrial setting, the compound is synthesized using advanced chemical processes that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound's triazole ring is known for its pharmacological significance, and it has been explored for its use in developing new therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring plays a crucial role in binding to enzymes or receptors, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound is structurally similar and has been studied for its anticancer properties.
N-(furan-2-ylmethyl)furan-2-carboxamide: Another related compound used in the synthesis of various furan derivatives.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-12-5-7-13(8-6-12)21-15(11-23-2)16(19-20-21)17(22)18-10-14-4-3-9-24-14/h3-9H,10-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWJCLKWRBPJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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